cPLA2α Inhibitory Potency of 4-Sulfamoylbenzoic Acid Derivatives: Substitution-Dependent Activity
In a series of N-substituted 4-sulfamoylbenzoic acid derivatives, compounds with specific substitution patterns, such as benzhydrylindole moieties, exhibited submicromolar IC₅₀ values against cPLA2α (e.g., compound 85 with an IC₅₀ of 0.49 µM), while other substitutions, including various phenyl, naphthyl, and indolylalkyl groups, did not lead to significant increases in activity [1]. The 2-methylphenyl substitution present in 4-[(2-methylphenyl)sulfamoyl]benzoic acid is a distinct structural feature that has been identified in related sulfamoylbenzoic acid derivatives as a potential scaffold for cPLA2α inhibition [2].
| Evidence Dimension | cPLA2α inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for 4-[(2-methylphenyl)sulfamoyl]benzoic acid |
| Comparator Or Baseline | Compound 85 (benzhydrylindole-substituted 4-sulfamoylbenzoic acid derivative): IC₅₀ = 0.49 µM; Compound 88: IC₅₀ = 0.64 µM; Parent compound 3: micromolar activity |
| Quantified Difference | >100-fold difference between most potent and least potent derivatives in the series |
| Conditions | In vitro vesicle assay for cPLA2α inhibition |
Why This Matters
Demonstrates that the specific substituent on the sulfonamide nitrogen is a critical determinant of cPLA2α inhibitory potency, highlighting the potential uniqueness of the 2-methylphenyl substitution pattern.
- [1] Opitz, P., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975-992. DOI: 10.1007/s00044-022-02895-x View Source
- [2] Borecki, D., et al. (2024). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Medicinal Chemistry, 20(10), 969-985. DOI: 10.2174/0115734064320241240709114041 View Source
